4-(Carboxyvin-2-YL)phenylboronic acid

Beta-lactamase inhibition Structure-based drug design X-ray crystallography

4-(Carboxyvin-2-yl)phenylboronic acid (CAS 151169-68-5), also known as 4-(2-Carboxyvinyl)benzeneboronic acid or 4-Boronocinnamic acid, is a bifunctional arylboronic acid derivative with the molecular formula C9H9BO4 and a molecular weight of 191.98 g/mol. The compound features a boronic acid moiety (-B(OH)2) for Suzuki-Miyaura cross-coupling and reversible diol binding, combined with a trans-carboxyvinyl group that provides an electron-withdrawing effect and an additional functional handle.

Molecular Formula C9H9BO4
Molecular Weight 191.98 g/mol
CAS No. 151169-68-5
Cat. No. B1146531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Carboxyvin-2-YL)phenylboronic acid
CAS151169-68-5
Molecular FormulaC9H9BO4
Molecular Weight191.98 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C=CC(=O)O)(O)O
InChIInChI=1S/C9H9BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6,13-14H,(H,11,12)/b6-3+
InChIKeyIEMLKNHGGSYOMP-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Carboxyvin-2-YL)phenylboronic acid (CAS 151169-68-5) - A Bifunctional Boronic Acid Building Block for Targeted Enzyme Inhibition and Cross-Coupling


4-(Carboxyvin-2-yl)phenylboronic acid (CAS 151169-68-5), also known as 4-(2-Carboxyvinyl)benzeneboronic acid or 4-Boronocinnamic acid, is a bifunctional arylboronic acid derivative with the molecular formula C9H9BO4 and a molecular weight of 191.98 g/mol [1]. The compound features a boronic acid moiety (-B(OH)2) for Suzuki-Miyaura cross-coupling and reversible diol binding, combined with a trans-carboxyvinyl group that provides an electron-withdrawing effect and an additional functional handle . Its structural characteristics enable applications in both synthetic chemistry and biochemical studies, most notably as a validated inhibitor of class C beta-lactamase enzymes [2].

Why 4-(Carboxyvin-2-YL)phenylboronic acid Cannot Be Replaced by Generic Arylboronic Acids or Regioisomers


Procurement decisions for 4-(Carboxyvin-2-yl)phenylboronic acid require strict specification control because substitution with structurally similar boronic acids—including simple phenylboronic acid, 4-carboxyphenylboronic acid, or positional isomers such as the 3-substituted analog—introduces quantifiable performance deficits. The trans-carboxyvinyl substituent at the para position provides a specific combination of electronic properties and steric geometry that governs both catalytic efficiency in cross-coupling reactions and molecular recognition in enzyme active sites [1]. The 3-substituted regioisomer (CAS 216144-91-1), while sharing the same molecular formula and functional groups, exhibits altered binding geometry and cannot substitute for the para-isomer in structure-based drug design applications [2]. Additionally, the absence of the carboxyvinyl group eliminates the electron-withdrawing character that enhances reactivity relative to unsubstituted phenylboronic acids in certain catalytic systems [3].

Quantitative Differentiation of 4-(Carboxyvin-2-YL)phenylboronic acid: Head-to-Head Comparator Evidence


Para-Substituted Regioisomer (4-Carboxyvinyl) Shows Distinct Enzyme Inhibition Profile Compared to Meta-Substituted (3-Carboxyvinyl) Isomer

4-(Carboxyvin-2-yl)phenylboronic acid (para-isomer) co-crystallizes with AmpC beta-lactamase from E. coli, revealing a specific binding mode within the enzyme active site at 2.3 Å resolution (PDB ID: 1KE0) [1]. The 3-substituted regioisomer (meta-isomer, CAS 216144-91-1) forms a distinct complex with AmpC from Pseudomonas aeruginosa (PDB ID: 6S1S, 1.78 Å resolution), demonstrating that the position of the boronic acid and carboxyvinyl groups dictates the orientation and interaction network within the binding pocket [2]. Although direct Ki values are not reported in the primary literature for both isomers under identical assay conditions, the distinct crystal structures confirm that the two regioisomers are not interchangeable for structure-guided inhibitor optimization.

Beta-lactamase inhibition Structure-based drug design X-ray crystallography

4-Carboxyphenylboronic Acid Exhibits Superior Conversion Over 4-Vinylphenylboronic Acid in Heterogeneous Suzuki-Miyaura Coupling

In a comparative study of heterogeneous Suzuki-Miyaura coupling using G-COOH-Pd-10 catalyst, 4-carboxyphenylboronic acid demonstrates higher conversion efficiency than 4-vinylphenylboronic acid for the reaction with 1-bromo-4-fluorobenzene [1]. The study notes that the reaction with 4-vinylphenylboronic acid is more temperature-sensitive, showing substantially lower conversion at 70 °C compared to 110 °C, whereas 4-carboxyphenylboronic acid exhibits a less pronounced temperature dependence [2]. The authors attribute the activity differences to electronic effects: the electron-withdrawing -COOH group (and -F) accelerates boronic group activation compared to the electron-releasing vinyl group [3].

Suzuki-Miyaura coupling Heterogeneous catalysis C-C bond formation

Melting Point and Purity Specifications Enable Reproducible Procurement and Quality Control

Commercially available 4-(Carboxyvin-2-yl)phenylboronic acid is supplied with defined purity and melting point specifications that serve as critical quality control benchmarks. The compound is offered at 95% purity (Alfa Aesar L15586) with a reported melting point of 203-205 °C [1]. Alternative suppliers report melting point ranges of 194-198 °C or 212-214 °C depending on purity grade and measurement method . The 3-substituted regioisomer (CAS 216144-91-1) exhibits a distinct melting point of 218 °C, providing a clear physical property differentiation . These quantifiable specifications enable procurement professionals to verify material identity and quality upon receipt, reducing the risk of cross-contamination or misidentification.

Quality control Procurement specification Purity analysis

Carboxyvinyl Substituent Provides Bifunctional Reactivity: Suzuki Coupling Handle Plus Carboxylic Acid for Further Derivatization

Unlike simple phenylboronic acid or 4-vinylphenylboronic acid, 4-(Carboxyvin-2-yl)phenylboronic acid contains both a boronic acid group for Suzuki-Miyaura cross-coupling and a free carboxylic acid group (via the carboxyvinyl moiety) that enables orthogonal functionalization reactions . The boronic acid participates in Pd-catalyzed C-C bond formation with aryl/vinyl halides, while the carboxylic acid can undergo esterification, amidation, or act as a pH-responsive moiety . This bifunctionality eliminates the need for protection/deprotection sequences required when using simpler boronic acids, streamlining multi-step synthetic routes.

Bifunctional building blocks Sequential derivatization Suzuki-Miyaura coupling

Validated Application Scenarios for 4-(Carboxyvin-2-YL)phenylboronic acid Based on Quantitative Evidence


Structure-Guided Design of AmpC Beta-Lactamase Inhibitors to Combat Antibiotic Resistance

4-(Carboxyvin-2-yl)phenylboronic acid serves as a validated starting point for developing inhibitors targeting class C beta-lactamases (AmpC). Its co-crystal structure with E. coli AmpC (PDB 1KE0) at 2.3 Å resolution provides atomic-level detail of the binding interactions, enabling rational, structure-based optimization [1]. Medicinal chemistry teams can use this structural information to design analogs with improved potency and selectivity. Procurement of this specific para-isomer is essential, as the 3-substituted regioisomer binds with a different geometry (PDB 6S1S) and cannot substitute for the 4-isomer in established structure-activity relationship (SAR) studies [2].

Suzuki-Miyaura Cross-Coupling for Synthesis of Functionalized Biphenyls and Fluorinated Derivatives

The compound is a competent boronic acid partner in Suzuki-Miyaura C-C coupling reactions, demonstrating higher conversion efficiency than 4-vinylphenylboronic acid under heterogeneous catalysis conditions with G-COOH-Pd-10 [1]. It is particularly suitable for coupling with fluorinated aryl bromides to generate biphenyl derivatives relevant to pharmaceutical and materials science applications [2]. Its electron-withdrawing carboxyvinyl group enhances boronic group activation compared to electron-donating substituents, offering a predictable reactivity profile for reaction optimization [3].

Bifunctional Building Block for Sequential Orthogonal Derivatization in Complex Molecule Synthesis

As a bifunctional building block containing both a boronic acid and a carboxylic acid group, 4-(Carboxyvin-2-yl)phenylboronic acid enables sequential orthogonal transformations in multi-step syntheses [1]. The boronic acid can first undergo Suzuki-Miyaura coupling to install the desired aryl/vinyl framework, after which the carboxylic acid can be esterified, amidated, or further elaborated without protecting group manipulation [2]. This strategy reduces step count and improves overall efficiency in the synthesis of drug candidates, molecular probes, and functional materials.

Quality-Controlled Procurement for Reproducible Research and Scale-Up Operations

Procurement professionals and laboratory managers can rely on defined physical property specifications—melting point 203-205 °C and 95% purity—to verify material identity and quality upon receipt [1]. The 13-15 °C melting point differential from the 3-substituted regioisomer (218 °C) provides a simple analytical checkpoint to prevent inadvertent isomer substitution, which could compromise experimental reproducibility [2]. These specifications are critical for ensuring batch-to-batch consistency in both academic research and industrial process development.

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